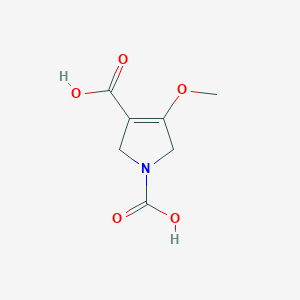

4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid

Description

4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with a methoxy group and two carboxylic acid groups

Properties

CAS No. |

857207-62-6 |

|---|---|

Molecular Formula |

C7H9NO5 |

Molecular Weight |

187.15 g/mol |

IUPAC Name |

4-methoxy-2,5-dihydropyrrole-1,3-dicarboxylic acid |

InChI |

InChI=1S/C7H9NO5/c1-13-5-3-8(7(11)12)2-4(5)6(9)10/h2-3H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

QSMOEOBDNHJNTD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(CN(C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method might include the reaction of a methoxy-substituted amine with a dicarboxylic acid derivative under acidic or basic conditions to form the pyrrole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

Reduction: Reduction reactions might reduce the carboxylic acid groups to alcohols or other functional groups.

Substitution: The methoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Scientific Research Applications

Chemistry

In chemistry, 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid can be used as a building block for more complex molecules. Its derivatives might be used in the synthesis of polymers or as intermediates in organic synthesis.

Biology

Biologically, compounds with pyrrole rings are often investigated for their potential as pharmaceuticals. They might exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for drug development, particularly for targeting specific enzymes or receptors.

Industry

Industrially, such compounds might be used in the production of dyes, pigments, or as additives in materials to enhance their properties.

Mechanism of Action

The mechanism of action for compounds like 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid depends on their specific biological targets. They might interact with enzymes, receptors, or other proteins, altering their function. The methoxy and carboxylic acid groups can play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

Pyrrole-2-carboxylic acid: Lacks the methoxy group and has different reactivity.

3,4-Dimethoxypyrrole-2,5-dicarboxylic acid: Has additional methoxy groups, which can alter its chemical properties.

Uniqueness

4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both methoxy and carboxylic acid groups provides a versatile platform for further chemical modifications.

Biological Activity

4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid (CAS No. 857207-62-6) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group and two carboxylic acid functionalities. The exploration of its biological activity encompasses various aspects, including antimicrobial properties, effects on quorum sensing, and potential therapeutic applications.

- Molecular Formula: C₇H₉N₁O₅

- Molecular Weight: 187.15 g/mol

- CAS Number: 857207-62-6

Antimicrobial Properties

Recent studies have demonstrated that 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, which is notorious for its antibiotic resistance. In one notable study, the compound was found to significantly reduce the production of virulence factors associated with quorum sensing in P. aeruginosa at concentrations of 0.50 mg/mL to 1.00 mg/mL. This reduction was confirmed through scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM), which illustrated a disruption in biofilm architecture .

Quorum Sensing Inhibition

Quorum sensing (QS) is a critical process in bacterial communication that regulates virulence factor production and biofilm formation. The compound PT22, which is related to 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid, has been identified as a potent QS inhibitor. It significantly attenuated the expression of QS-related genes and enhanced the susceptibility of Pseudomonas aeruginosa to conventional antibiotics like gentamicin and piperacillin. This suggests that the compound could serve as an antibiotic accelerant against resistant strains by disrupting QS mechanisms .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy of 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid against Staphylococcus aureus and Escherichia coli.

- Methodology : Minimum inhibitory concentration (MIC) tests were conducted.

- Findings : The compound demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against S. aureus, indicating strong antibacterial properties compared to controls like ciprofloxacin .

- Quorum Sensing Study :

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.